molecular formula C17H14N6O B5716838 N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B5716838
M. Wt: 318.33 g/mol
InChI Key: OHMABCXFHTXGQT-XCUBKUTJSA-N
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Description

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that features a unique combination of furan, triazino, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and an indole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and triazino moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furan, indole, and triazino derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dicarboxylic acid.

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.

    Triazino Derivatives: Compounds like 1,2,4-triazine and its substituted derivatives.

Uniqueness

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its combination of furan, triazino, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-11(8-9-12-5-4-10-24-12)20-22-17-19-16-15(21-23-17)13-6-2-3-7-14(13)18-16/h2-10H,1H3,(H2,18,19,22,23)/b9-8+,20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMABCXFHTXGQT-XCUBKUTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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